molecular formula C10H20O2 B3230625 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- CAS No. 130856-00-7

2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-

Cat. No.: B3230625
CAS No.: 130856-00-7
M. Wt: 172.26 g/mol
InChI Key: OBIHZSQRQSNOJQ-YHMJZVADSA-N
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Description

Significance of Chiral 2-Alkoxytetrahydropyrans in Stereoselective Synthesis

Chiral 2-alkoxytetrahydropyrans are particularly valuable in asymmetric synthesis. The chiral alkoxy group at the anomeric C2 position can serve multiple roles. It can act as a chiral auxiliary, a chemical entity that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and potentially recycled. youtube.com This strategy is crucial for building molecules with multiple stereocenters, a common feature in pharmaceuticals and natural products. rijournals.com

The acetal (B89532) linkage in compounds like 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, is also a versatile protecting group for alcohols. The formation of a tetrahydropyranyl (THP) ether is a common strategy to mask a hydroxyl group during a synthetic sequence, protecting it from unwanted reactions. The use of a chiral alcohol, such as (2R)-2-methylbutanol, to form the acetal introduces a stereocenter that can influence the diastereoselectivity of reactions at other sites in the molecule.

Overview of Methodological Advancements in Oxacyclic Chemistry Relevant to 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-

The synthesis of tetrahydropyrans is a well-established field, yet new methodologies continue to emerge, offering greater efficiency and stereocontrol. Key strategies often involve the intramolecular cyclization of a linear precursor containing a hydroxyl group and a reactive functional group that facilitates C-O bond formation.

Recent advancements have focused on catalytic methods that enable these cyclizations to occur with high stereoselectivity. For instance, transition-metal catalysis has provided powerful tools for constructing cyclic ethers. A notable two-step approach involves a stereospecific rhodium-catalyzed allylic etherification followed by ring-closing metathesis (RCM), which allows for the stereodivergent synthesis of both cis- and trans-disubstituted cyclic ethers. nih.gov Another innovative method is the Brønsted acid-mediated ring-expansion of monocyclopropanated furans, offering a metal-free route to highly functionalized dihydro-2H-pyrans. nih.gov

The synthesis of 2-alkoxytetrahydropyrans, or THP acetals, is typically achieved by the acid-catalyzed addition of an alcohol to dihydropyran (DHP). In the case of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, this would involve the reaction of DHP with (2R)-2-methylbutanol. The reaction proceeds via a carbocation intermediate, leading to the formation of a new stereocenter at the C2 position of the pyran ring. The presence of the chiral (2R)-2-methylbutoxy group results in a diastereomeric mixture of products.

Reaction Type Description Key Features
Prins Cyclization An acid-catalyzed reaction between an alkene and an aldehyde. It is a powerful method for constructing tetrahydropyran (B127337) rings. researchgate.netCan create multiple stereocenters in a single step.
Intramolecular Williamson Ether Synthesis A nucleophilic substitution reaction where a hydroxyl group displaces a leaving group within the same molecule to form the cyclic ether.A classic and reliable method for C-O bond formation.
Oxymercuration-Demercuration An electrophilic addition reaction that can be used for the intramolecular cyclization of hydroxyalkenes to form cyclic ethers. core.ac.ukOften proceeds with high stereoselectivity.
Catalytic Asymmetric Synthesis The use of chiral catalysts (e.g., Brønsted acids, transition metals) to favor the formation of one enantiomer or diastereomer over others. nsf.govfrontiersin.orgHighly atom-economical and allows for the synthesis of enantiopure compounds.

Scope and Challenges in the Synthesis of Highly Stereodefined Cyclic Ethers

The primary challenge in the synthesis of compounds like 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, and other highly substituted cyclic ethers lies in controlling the stereochemistry at each chiral center. rijournals.com Achieving high levels of stereoselectivity is often difficult, as reactions can produce mixtures of diastereomers that are challenging to separate.

Key challenges include:

Controlling Relative Stereochemistry: Establishing the desired cis/trans relationship between substituents on the tetrahydropyran ring. Thermodynamic control often favors the most stable isomer (typically with bulky groups in equatorial positions), but kinetic control is required to access less stable isomers. google.com

Controlling Absolute Stereochemistry: Ensuring the formation of a single enantiomer of the target molecule. This typically requires the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.gov

Construction of Quaternary Stereocenters: Creating a carbon atom bonded to four different non-hydrogen groups is a significant synthetic challenge. acs.org The synthesis of tetrahydropyrans with a quaternary center at the C2 position, for example, requires specialized methods. core.ac.uk

Despite these challenges, the development of powerful synthetic strategies continues to expand the scope of accessible, highly stereodefined cyclic ethers. The ability to synthesize specific stereoisomers is crucial for investigating structure-activity relationships in medicinal chemistry and for the total synthesis of complex natural products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R)-2-methylbutoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-9(2)8-12-10-6-4-5-7-11-10/h9-10H,3-8H2,1-2H3/t9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIHZSQRQSNOJQ-YHMJZVADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)COC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Precision Synthetic Methodologies for Stereodefined 2h Pyran, Tetrahydro 2 2r 2 Methylbutoxy

Enantioselective and Diastereoselective Access to the Tetrahydropyran (B127337) Core

The foundational step in the synthesis of the target compound is the stereocontrolled construction of the tetrahydropyran ring. A variety of powerful methodologies have been developed to achieve high levels of enantioselectivity and diastereoselectivity in the formation of substituted THPs. These strategies can be broadly categorized into substrate-controlled, catalyst-controlled, and cycloaddition approaches.

Chiral Auxiliaries and Substrate-Controlled Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of subsequent reactions. uark.edunih.gov Once the desired stereochemistry is established, the auxiliary can be cleaved and ideally recycled. In the context of THP synthesis, chiral auxiliaries can be appended to acyclic precursors to control the stereochemistry of the cyclization step.

For instance, an acyclic precursor bearing a chiral auxiliary at a strategic position can undergo a diastereoselective intramolecular cyclization, such as an oxa-Michael reaction or an acid-catalyzed hydroalkoxylation. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to proceed from the less hindered direction, thereby establishing the desired relative and absolute stereochemistry of the newly formed ring.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Reference
Evans Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions nih.gov
Camphorsultam Diels-Alder reactions, alkylations nih.gov

Substrate-controlled approaches also encompass reactions where the stereochemistry of the starting material itself dictates the stereochemical outcome of the cyclization. For example, the cyclization of an enantiomerically pure homoallylic alcohol can proceed with high diastereoselectivity, transferring the chirality from the starting material to the newly formed stereocenters of the THP ring.

Catalytic Asymmetric Methods for Ring Formation

The development of catalytic asymmetric methods represents a major advancement in the synthesis of chiral molecules, offering an efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. researchgate.net These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Chiral Lewis acids have emerged as powerful catalysts for a variety of enantioselective transformations, including the cyclization of unsaturated alcohols to form THPs. The Lewis acid activates the substrate towards cyclization and, by creating a chiral environment around the reacting centers, directs the formation of one enantiomer over the other.

A prominent example is the Prins cyclization, which involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. Chiral Lewis acids, such as those derived from BINOL or BOX ligands complexed to a metal center, can effectively catalyze this reaction to produce highly enantioenriched tetrahydropyrans. The stereochemical outcome is determined by the geometry of the transition state, which is influenced by the coordination of the chiral catalyst to the substrates.

The intramolecular hydroalkoxylation of unsaturated alcohols is a direct and atom-economical method for the synthesis of cyclic ethers. Transition metal catalysts, particularly those based on gold, platinum, and copper, have been shown to be highly effective in promoting these reactions. The development of chiral ligands for these metals has enabled the enantioselective synthesis of THPs.

In a typical catalytic cycle, the transition metal activates the alkene or alkyne moiety of the substrate towards nucleophilic attack by the pendant hydroxyl group. The use of a chiral ligand creates a chiral pocket around the metal center, which differentiates between the two enantiotopic faces of the prochiral substrate, leading to the preferential formation of one enantiomer of the cyclic ether.

Table 2: Transition Metals in Catalytic Hydroalkoxylation

Metal Catalyst Ligand Type Application
Gold(I) Chiral Phosphines Intramolecular hydroalkoxylation of allenes and alkenes
Platinum(II) Chiral Diphosphines Cyclization of unsaturated alcohols

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis, alongside biocatalysis and transition metal catalysis. nih.gov Chiral organocatalysts, such as proline and its derivatives, cinchona alkaloids, and chiral phosphoric acids, have been successfully employed in the enantioselective synthesis of tetrahydropyrans.

One common organocatalytic strategy is the intramolecular oxa-Michael reaction of a δ-hydroxy-α,β-unsaturated carbonyl compound. A chiral amine catalyst can activate the unsaturated system via the formation of a chiral iminium ion, which then undergoes a stereoselective intramolecular conjugate addition of the hydroxyl group. Alternatively, a chiral Brønsted acid catalyst can activate the carbonyl group through hydrogen bonding, facilitating a highly enantioselective cyclization. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Cycloaddition Reactions in the Construction of Tetrahydropyran Scaffolds

Cycloaddition reactions provide a powerful and convergent approach to the construction of cyclic systems with excellent control over stereochemistry. The hetero-Diels-Alder reaction, in particular, is a well-established method for the synthesis of dihydropyran rings, which can be subsequently reduced to the corresponding tetrahydropyrans.

The asymmetric hetero-Diels-Alder reaction between a diene and an aldehyde can be catalyzed by a variety of chiral Lewis acids. These catalysts coordinate to the aldehyde, lowering its LUMO energy and creating a chiral environment that directs the diene to attack one of the enantiotopic faces of the aldehyde, resulting in a highly enantioselective formation of the dihydropyran product. Subsequent diastereoselective reduction of the double bond furnishes the desired tetrahydropyran.

Another powerful cycloaddition strategy is the [3+2] cycloaddition of a three-atom component with a two-atom component. While not directly forming a six-membered ring, this approach can be used to construct highly functionalized five-membered rings that can be subsequently elaborated to the tetrahydropyran core.

Asymmetric Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction stands as a powerful tool for the construction of six-membered heterocycles, such as the tetrahydropyran ring system, often establishing multiple stereocenters in a single, convergent step. nih.govresearchgate.net In the context of synthesizing the tetrahydropyran core of the target molecule, an asymmetric HDA reaction would typically involve the cycloaddition of a dienophile with a diene. For the oxa-Diels-Alder reaction, a carbonyl compound can act as the dienophile, reacting with a diene to form the dihydropyran ring, which can then be reduced to the desired tetrahydropyran. researchgate.net

To achieve the specific stereochemistry required for 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, a chiral catalyst or a chiral auxiliary can be employed to influence the facial selectivity of the cycloaddition. Various catalytic systems have been developed for asymmetric HDA reactions, leading to high enantioselectivities. nih.govsemanticscholar.org The choice of diene and dienophile is critical, as their electronic and steric properties significantly impact the reactivity and selectivity of the reaction. researchgate.net Following the cycloaddition, a stereoselective reduction of the resulting double bond within the dihydropyran intermediate would yield the saturated tetrahydropyran ring.

Table 1: Key Aspects of Asymmetric Hetero-Diels-Alder Reactions for Tetrahydropyran Synthesis
ParameterDescriptionRelevance to Target Molecule Synthesis
DieneA 1,3-conjugated system providing four pi-electrons.Can be functionalized to introduce substituents on the resulting tetrahydropyran ring.
DienophileA two-pi-electron system, often a carbonyl compound for oxa-HDA reactions.The choice of aldehyde or ketone will determine the substituent at C-2 of the dihydropyran intermediate.
Chiral Catalyst/AuxiliaryInduces facial selectivity during the cycloaddition.Essential for controlling the absolute stereochemistry of the newly formed stereocenters.
Reduction StepConversion of the dihydropyran to a tetrahydropyran.Must be performed stereoselectively to not disturb the stereocenters established in the HDA reaction.
Prins-Type Cyclizations

Prins-type cyclizations have emerged as a versatile and powerful methodology for the stereoselective synthesis of tetrahydropyrans. nih.govnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. organic-chemistry.org The key intermediate in this process is an oxocarbenium ion, which undergoes an intramolecular cyclization via attack by the alkene nucleophile. beilstein-journals.org

The stereochemical outcome of the Prins cyclization is highly dependent on the reaction conditions and the nature of the substrates and catalyst used. acs.orgnih.gov By carefully selecting the appropriate Lewis or Brønsted acid catalyst, the formation of the desired stereoisomer of the tetrahydropyran ring can be favored. nih.gov For the synthesis of the tetrahydro-2H-pyran core, a homoallylic alcohol would react with an appropriate aldehyde in the presence of an acid catalyst to generate the cyclic ether. The subsequent introduction of the (2R)-2-methylbutoxy group would then be required. A significant challenge in Prins cyclizations can be the potential for racemization through competing oxonia-Cope rearrangements, which can be suppressed by careful choice of reaction conditions. nih.gov

Table 2: Critical Factors in Prins-Type Cyclizations for Tetrahydropyran Synthesis
FactorInfluence on the ReactionStrategic Importance
Homoallylic AlcoholProvides the alkene nucleophile and the oxygen atom for the heterocycle.The stereochemistry of the alcohol can influence the stereochemical outcome of the cyclization.
AldehydeForms the oxocarbenium ion upon protonation/activation.The substituent on the aldehyde will be incorporated at the C-2 position of the tetrahydropyran.
Acid CatalystPromotes the formation of the oxocarbenium ion and facilitates cyclization.The choice of Lewis or Brønsted acid can significantly impact the diastereoselectivity.
Reaction TemperatureCan influence the rate of competing side reactions.Lower temperatures often favor the desired kinetic product and can minimize racemization. organic-chemistry.org

Stereocontrolled Introduction of the (2R)-2-Methylbutoxy Moiety

Stereoselective Etherification Reactions at the Anomeric Center

The anomeric center (C-2) of the tetrahydropyran ring is a key position for introducing the (2R)-2-methylbutoxy group. Stereoselective etherification at this position is often governed by the anomeric effect, which describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon. wikipedia.orgdypvp.edu.in This stereoelectronic effect arises from the interaction between the lone pair of the ring heteroatom and the antibonding orbital of the exocyclic C-O bond. scripps.edu

To achieve the desired stereochemistry, a variety of etherification methods can be employed. For instance, the reaction of a 2-hydroxy-tetrahydropyran (a lactol) with (2R)-2-methylbutanol under acidic conditions can proceed via an oxocarbenium ion intermediate. The approach of the alcohol to this planar intermediate can be directed by steric or electronic factors to favor one anomer over the other. Alternatively, glycosylation reactions, such as the Koenigs-Knorr reaction or the use of glycosyl trichloroacetimidates, provide powerful means to control the stereochemical outcome of the etherification.

Nucleophilic Substitution Pathways and Stereochemical Outcomes

The introduction of the (2R)-2-methylbutoxy group can also be achieved through nucleophilic substitution reactions at the anomeric center. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism, primarily whether it proceeds through an SN1 or SN2 pathway.

An SN1-type reaction, proceeding through a planar oxocarbenium ion intermediate, will often lead to a mixture of anomers, with the product ratio influenced by the anomeric effect and steric hindrance. In contrast, a classic SN2 reaction at the anomeric carbon, involving the displacement of a suitable leaving group (e.g., a halide or a triflate) by the (2R)-2-methylbutoxide, would proceed with inversion of configuration. By starting with a precursor of known stereochemistry at the anomeric center, the desired stereoisomer can be obtained with high fidelity. The choice of solvent can also play a crucial role, with polar, protic solvents favoring SN1 pathways and polar, aprotic solvents favoring SN2 reactions.

Protecting Group Strategies and Regioselective Deprotection in Complex Syntheses

In the context of a multi-step synthesis, particularly when other functional groups are present on the tetrahydropyran ring or the side chain, a robust protecting group strategy is essential. jocpr.comsemanticscholar.org Protecting groups are used to temporarily mask reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. bham.ac.uk

For the synthesis of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, it may be necessary to protect hydroxyl groups on the tetrahydropyran ring while the (2R)-2-methylbutoxy group is being introduced. The choice of protecting groups is dictated by their stability to the reaction conditions used for subsequent transformations and the ease of their selective removal. Orthogonal protecting group strategies are particularly powerful, allowing for the deprotection of one group in the presence of others by using different classes of reagents. wikipedia.orgresearchgate.net For example, a silyl (B83357) ether protecting group can be removed with fluoride (B91410) ions, while a benzyl (B1604629) ether can be cleaved by hydrogenolysis, allowing for regioselective deprotection and further functionalization of the molecule. acs.org The tetrahydropyranyl (THP) group itself is a common protecting group for alcohols, introduced via reaction with dihydropyran. researchgate.netd-nb.info Careful planning of the protecting group strategy is paramount for the successful synthesis of complex molecules containing the target fragment. uchicago.edu

Total Synthesis Contexts Where 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- Serves as a Key Intermediate

The tetrahydropyran motif is a ubiquitous structural feature in a wide range of marine natural products, many of which exhibit potent biological activities. nih.govnih.gov While specific total syntheses explicitly detailing 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- as a key intermediate are not prominently documented under this exact name in readily available literature, structurally similar tetrahydropyran derivatives are frequently employed as crucial building blocks in the synthesis of complex natural products.

Precursor Role in Natural Product Synthesis

The 2H-pyran ring system is a recurring structural element in a wide array of natural products. nih.govnih.gov Consequently, functionalized tetrahydropyrans are crucial intermediates in the total synthesis of these molecules. mdpi.com Chiral acetals, such as the title compound, are instrumental in controlling the stereochemistry of synthetic intermediates, a critical aspect in the synthesis of biologically active natural products where specific stereoisomers are often responsible for the desired activity.

The general strategy involves the use of the tetrahydropyran moiety as a key structural component or as a protecting group for alcohols. The chiral (2R)-2-methylbutoxy group can direct the stereochemical outcome of subsequent reactions, allowing for the construction of specific stereocenters in the target natural product. While direct citations for the use of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- are not prevalent in widely indexed literature, its constituent parts are well-established in synthetic methodologies.

Table 1: Examples of Natural Product Classes Containing the Tetrahydropyran Moiety

Natural Product ClassSignificance
PolyketidesA large family of structurally diverse natural products with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. rsc.orgnih.govdigitellinc.comfrontiersin.org
PheromonesUsed in insect communication, with applications in pest management through mating disruption or trapping. researchgate.net
Marine ToxinsComplex polyether compounds often containing multiple tetrahydropyran rings, known for their potent biological effects.

Building Block in the Construction of Advanced Synthetic Intermediates

Beyond its role as a precursor to natural products, 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- can serve as a versatile building block for the creation of more complex synthetic intermediates. researchgate.netacs.orgchemrxiv.org The acetal (B89532) linkage is susceptible to cleavage under acidic conditions, allowing for the deprotection and further functionalization of the liberated alcohol. The tetrahydropyran ring itself can be modified or incorporated into larger molecular frameworks.

The stereodefined nature of this compound is of particular importance. In multi-step syntheses, establishing chirality early on using a building block like 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- can be a highly efficient strategy. This approach, known as chiral pool synthesis, leverages readily available chiral molecules to impart stereochemical control throughout a synthetic sequence.

Table 2: Potential Transformations of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- as a Synthetic Intermediate

Reaction TypeProductSignificance
Acetal CleavageChiral AlcoholLiberation of a hydroxyl group for further synthetic manipulation.
Ring-OpeningDifferentiated DiolProvides access to acyclic structures with defined stereochemistry.
Grignard ReactionSubstituted TetrahydropyranFormation of new carbon-carbon bonds at the anomeric center.

Stereochemical Investigations and Conformational Analysis of 2h Pyran, Tetrahydro 2 2r 2 Methylbutoxy

Anomeric Effect and Conformational Preferences of the Tetrahydropyran (B127337) Ring System

The conformational behavior of the tetrahydropyran ring in 2-alkoxy derivatives is largely governed by the anomeric effect. This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy an axial position rather than the sterically less hindered equatorial position. rsc.org This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C-O bond. rsc.orgbasna.ir

For 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, the tetrahydropyran ring exists in a dynamic equilibrium between two primary chair conformations. In one, the (2R)-2-methylbutoxy group is in the axial position, and in the other, it is in the equatorial position. The anomeric effect stabilizes the axial conformation, while steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens at C4 and C6, destabilizes it. acs.orgsapub.org The balance between these opposing forces determines the conformational equilibrium. acs.org

The magnitude of the anomeric effect, and thus the position of the equilibrium, can be influenced by factors such as solvent polarity. acs.org In nonpolar solvents, the stabilization from the anomeric effect is more pronounced, leading to a higher population of the axial conformer. Conversely, in polar solvents, the dipole-dipole repulsion in the equatorial conformer is lessened, which can shift the equilibrium towards the equatorial form. acs.org

Table 1: Factors Influencing the Axial:Equatorial Conformational Equilibrium of the Tetrahydropyran Ring.
FactorInfluence on Axial ConformerInfluence on Equatorial ConformerTypical Outcome
Anomeric Effect Stabilizing (Hyperconjugation nO → σ*C-OR)Less StabilizingFavors Axial Position
Steric Hindrance Destabilizing (1,3-diaxial interactions)Less Steric HindranceFavors Equatorial Position
Solvent Polarity (Increasing) Less AffectedStabilized (Reduced dipole repulsion)Shifts equilibrium toward Equatorial

Stereoisomerism at the Anomeric Carbon and its Influence on Reactivity

The anomeric carbon (C2) of the tetrahydropyran ring is a stereocenter. The introduction of the chiral (2R)-2-methylbutoxy group results in the formation of two diastereomers: (2R, 2'R)- and (2S, 2'R)-tetrahydro-2-(2-methylbutoxy)pyran. These diastereomers arise from the two possible configurations at the anomeric carbon.

The stereochemistry at this anomeric center significantly influences the molecule's reactivity. The axial and equatorial isomers exhibit different susceptibilities to chemical reactions, such as hydrolysis or glycosylation. For instance, the axial anomer is often found to be more reactive in acid-catalyzed cleavage reactions. This enhanced reactivity is explained by the stereoelectronic assistance from the ring oxygen's lone pair, which is anti-periplanar to the exocyclic C-O bond, facilitating the departure of the leaving group. basna.ir

Furthermore, the diastereomeric ratio produced during the synthesis of this compound (e.g., by the acid-catalyzed addition of (2R)-2-methylbutanol to dihydropyran) is dependent on reaction conditions. Thermodynamic control tends to favor the more stable anomer, while kinetic control favors the one that is formed more rapidly. The distinct reactivity of each diastereomer allows for their potential separation or selective transformation in subsequent synthetic steps.

Conformational Dynamics of the (2R)-2-Methylbutoxy Side Chain

The (2R)-2-methylbutoxy side chain possesses its own conformational flexibility, primarily due to rotation around the C2-O and O-C1' bonds. The preferred conformation of this side chain is influenced by steric interactions with the tetrahydropyran ring. The bulky nature of the 2-methylbutoxy group, with a stereocenter adjacent to the linking oxygen, creates significant steric demands that affect the rotational energy landscape.

Computational studies and NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, are key tools for elucidating the preferred orientation of the side chain relative to the ring. In the case of the axial anomer, the side chain will orient itself to minimize gauche interactions and steric clashes with the axial hydrogens of the THP ring. For the equatorial anomer, the side chain has more conformational freedom, but it will still adopt a conformation that minimizes steric hindrance with neighboring ring protons. The interplay between the anomeric effect and the side chain's conformation is crucial, as the orientation of the side chain can, in turn, influence the stability of the axial versus equatorial conformers of the THP ring.

Table 2: Key Rotational Bonds and Influencing Steric Interactions.
Rotational BondDescriptionPrimary Steric Interactions
C2-O (Exocyclic) Rotation around the bond connecting the THP ring to the alkoxy group.Interactions between the side chain and H1/H6 protons of the THP ring.
O-C1' Rotation around the bond connecting the oxygen to the chiral carbon of the side chain.Gauche interactions involving the methyl and ethyl groups of the side chain.

Chirality Transfer and Stereochemical Integrity in Transformations

The pre-existing stereocenter in the (2R)-2-methylbutoxy group can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at other sites in the molecule. This phenomenon, known as chirality transfer, is a cornerstone of asymmetric synthesis. nih.gov For example, if the tetrahydropyran ring were to undergo a reaction that creates a new stereocenter, the chiral side chain can direct the approach of a reagent to one face of the ring over the other, leading to a diastereoselective transformation. nih.gov

The efficiency of this chirality transfer depends on the conformational rigidity of the system and the proximity of the chiral side chain to the reacting center. A well-defined conformational preference, enforced by the interactions described previously, enhances the facial bias and leads to higher diastereoselectivity.

Maintaining the stereochemical integrity of the (2R)-center in the 2-methylbutoxy group during chemical transformations is critical. nih.gov Most reactions involving the THP ether, such as its use as a protecting group, are designed to proceed without affecting this chiral center. researchgate.net Reactions that involve cleavage of the C2-O bond, for instance, will release the chiral (2R)-2-methylbutanol without altering its configuration, demonstrating the utility of this moiety in stereocontrolled synthesis.

Mechanistic Organic Chemistry of Transformations Involving 2h Pyran, Tetrahydro 2 2r 2 Methylbutoxy

Reaction Pathways and Transition State Analysis

The core transformations involving 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- are its acid-catalyzed formation from 3,4-dihydro-2H-pyran (DHP) and (2R)-2-methylbutanol, and its subsequent acid-catalyzed cleavage to regenerate the alcohol. Both processes proceed through a common, key intermediate: a stabilized oxocarbenium ion. total-synthesis.com

Electrophilic Activation and Formation: The synthesis of the title compound involves the reaction of (2R)-2-methylbutanol with DHP under acidic catalysis. total-synthesis.com The mechanism is initiated by the electrophilic activation of DHP. A proton from an acid catalyst (e.g., p-toluenesulfonic acid, PPTS) adds to the C3-C4 double bond of DHP. total-synthesis.comnih.gov This protonation occurs regioselectively at C3, leading to the formation of a resonance-stabilized oxocarbenium ion. This cation is the key electrophilic species in the reaction. total-synthesis.com The (2R)-2-methylbutanol, acting as a nucleophile, then attacks the highly electrophilic C2 carbon of the oxocarbenium ion. A final deprotonation step regenerates the acid catalyst and yields the 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- product. total-synthesis.com

Ring Opening (Cleavage): The cleavage of the THP ether is essentially the reverse process and also requires electrophilic activation. An acid catalyst protonates the ether oxygen of the tetrahydropyran (B127337) ring. total-synthesis.com This step weakens the C2-O bond, facilitating its cleavage and the departure of the (2R)-2-methylbutanol group. This heterolytic cleavage results in the formation of the same stabilized oxocarbenium ion intermediate seen during the formation reaction. researchgate.net This cation is then trapped by a nucleophile, typically a solvent molecule like water or an alcohol. total-synthesis.com If water is the nucleophile, the resulting hemiacetal is unstable and undergoes ring-opening to yield 5-hydroxypentanal. wikipedia.org

Transition State Analysis: Computational studies on analogous intramolecular reactions to form tetrahydropyran rings reveal that acid-catalyzed cyclizations are under kinetic control. rsc.orgntu.edu.sg These reactions are believed to proceed through a late, chair-like transition state where steric factors are dominant. rsc.orgwhiterose.ac.uk This preference for a chair-like transition state often leads to the formation of thermodynamically favored diequatorial products. rsc.orgntu.edu.sg Although the formation of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- is an intermolecular reaction, similar principles of steric control apply, influencing the stereochemical outcome at the newly formed C2 stereocenter. The introduction of this new stereocenter means that the reaction of a chiral alcohol like (2R)-2-methylbutanol results in a mixture of diastereomers. organic-chemistry.orgthieme-connect.de

Nucleophilic attack is central to both the formation and cleavage of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-. The reaction pathway hinges on the generation of the electrophilic oxocarbenium ion, which is then susceptible to attack by a wide range of nucleophiles.

During the formation (protection) of the THP ether, the hydroxyl group of (2R)-2-methylbutanol serves as the nucleophile, attacking the C2 position of the protonated DHP intermediate. total-synthesis.com Conversely, during the cleavage (deprotection) pathway, the nucleophile is typically the solvent. total-synthesis.com

Attack by Water (Hydrolysis): In aqueous acidic media, a water molecule attacks the oxocarbenium ion, leading to a hemiacetal that opens to 5-hydroxypentanal. wikipedia.org

Attack by Alcohols (Transacetalization): If the reaction is performed in an alcohol solvent such as methanol (B129727) or ethanol, the solvent molecule acts as the nucleophile. total-synthesis.com This results in a transacetalization reaction, where the (2R)-2-methylbutoxy group is replaced by a methoxy (B1213986) or ethoxy group, respectively, yielding a different THP ether. total-synthesis.comresearchgate.net

A significant feature of the THP group is its stability towards a variety of powerful nucleophiles in the absence of acid catalysis. It is resistant to organometallic reagents (Grignard, organolithium), metal hydrides, and enolates, making it a robust protecting group for alcohols during many synthetic transformations. organic-chemistry.orgthieme-connect.de

The saturated "tetrahydro" nature of the pyran ring in 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- confers significant stability. The ring consists of sp³-hybridized carbons and lacks the π-systems necessary for valence tautomerism. Therefore, this class of rearrangement is not applicable to the stable parent compound.

While the core structure is generally resistant to rearrangement under typical conditions, related heterocyclic systems can undergo structural reorganization. For instance, one proposed synthesis of tetrahydropyran involves the rearrangement of tetrahydrofurfuryl alcohol to 2-hydroxytetrahydropyran (B1345630) as a key intermediate step. researchgate.net This highlights that while the THP ring itself is stable, rearrangements of precursors or derivatives under specific catalytic conditions are possible within the broader chemistry of six-membered oxygen heterocycles. However, for transformations involving the protection and deprotection of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, rearrangement reactions are not a competing pathway.

Regioselectivity and Chemoselectivity in Derivatization Reactions

Regioselectivity: The formation of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- from DHP is a highly regioselective reaction. The initial protonation of DHP occurs at the C3 position to generate a resonance-stabilized oxocarbenium ion with the positive charge distributed between the ring oxygen and the C2 carbon. total-synthesis.com This intermediate is significantly more stable than the alternative cation that would be formed by protonation at C2. Consequently, the subsequent nucleophilic attack by the alcohol occurs exclusively at the C2 position, leading to the formation of a 2-alkoxy-tetrahydropyran with perfect regioselectivity.

Chemoselectivity: The THP group is valued for the high degree of chemoselectivity that can be achieved during its introduction and removal.

Protection: The tetrahydropyranylation reaction is highly selective for hydroxyl groups. Using mild catalysts like bismuth triflate allows for the protection of alcohols even in the presence of other potentially reactive functional groups. organic-chemistry.org

Deprotection: The acid-lability of the THP ether allows for its selective removal. For example, THP ethers can be cleaved under mild acidic conditions (e.g., acetic acid in THF/water) that leave other, more robust protecting groups such as para-methoxybenzyl (PMB) or silyl (B83357) ethers (e.g., TBS) intact. thieme-connect.de This orthogonal stability is a cornerstone of modern protecting group strategy in complex molecule synthesis.

Application of 2h Pyran, Tetrahydro 2 2r 2 Methylbutoxy As a Chiral Building Block in Complex Molecule Synthesis

Role in Multi-Component and Domino Reactions for Advanced Fragment Construction

Further investigation into more broadly related tetrahydropyran (B127337) derivatives may provide insights into potential applications, but specific details for 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- are not documented.

Advanced Analytical Techniques for Elucidating Stereochemical and Structural Features

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Assessment

Chiral chromatography is an essential tool for the separation of stereoisomers. gcms.czopenochem.org For 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, which is a pair of diastereomers, separation can be achieved using both chiral and achiral chromatography. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed for this purpose. nih.govwvu.edu

The separation of diastereomers is possible on standard achiral stationary phases because they have different physical properties. openochem.org However, for the assessment of enantiomeric purity, chiral stationary phases (CSPs) are indispensable. mdpi.com These CSPs create a chiral environment, leading to differential interactions with the enantiomers and thus enabling their separation. openochem.org

Commonly used CSPs for the separation of chiral compounds, including ethers and acetals, are based on derivatives of polysaccharides (e.g., cellulose (B213188) and amylose) and cyclodextrins. nih.gov For a compound like 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, a cyclodextrin-based chiral GC column or a cellulose-based chiral HPLC column would be a suitable choice for separating the (2R, 2'R) and (2S, 2'R) diastereomers. gcms.cznih.gov The choice between GC and HPLC would depend on the volatility and thermal stability of the compound. Given its likely liquid nature and moderate boiling point, both techniques are viable.

The enantiomeric excess (%ee), a measure of the purity of a chiral sample, can be calculated from the chromatogram by comparing the peak areas of the two diastereomers. acs.org

Table 1: Potential Chiral Chromatography Methods for Diastereomeric Purity Assessment

TechniqueColumn TypeChiral Selector ExampleMobile/Carrier GasDetection
Chiral GC CapillaryPermethylated β-cyclodextrinHeliumFlame Ionization Detector (FID)
Chiral HPLC Normal PhaseCellulose tris(3,5-dimethylphenylcarbamate)Hexane/IsopropanolUV or Refractive Index (RI)
Chiral HPLC Reversed PhaseImmobilized AmyloseAcetonitrile/WaterUV or RI

Advanced NMR Spectroscopy (e.g., NOESY, COSY, HSQC) for Relative Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the constitution and relative stereochemistry of molecules. auremn.org.br For 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is necessary to assign all signals and elucidate the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org A COSY spectrum of the target molecule would reveal the connectivity within the tetrahydropyran (B127337) ring and the 2-methylbutoxy side chain. For example, the proton at C2 of the pyran ring would show a correlation to the protons at C3. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. slideshare.net An HSQC spectrum would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the relative stereochemistry and conformation. NOESY detects protons that are close in space, regardless of whether they are bonded. libretexts.org For 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, the key NOE correlation would be between the anomeric proton at C2 and other protons on the tetrahydropyran ring. An axial proton at C2 would show a strong NOE to the axial protons at C4 and C6, while an equatorial proton at C2 would show NOEs to the equatorial protons at C4 and C6. This information allows for the determination of the relative configuration at C2 and the preferred chair conformation of the pyran ring. acs.org

Table 2: Expected NMR Correlations for Structural Elucidation

NMR ExperimentPurposeExpected Key Correlations
COSY Establish proton-proton connectivityH2-H3, H3-H4, H4-H5, H5-H6 within the pyran ring.
HSQC Correlate protons to their attached carbonsC2-H2, C3-H3, C4-H4, C5-H5, C6-H6, etc.
NOESY Determine relative stereochemistry and conformationSpatial proximity between H2 and protons on the pyran ring (e.g., H4, H6) and the 2-methylbutoxy group.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density in the molecule, revealing the precise arrangement of atoms in space, including their absolute stereochemistry. mdpi.com

For 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, obtaining a suitable single crystal is a prerequisite. If a crystal of one of the pure diastereomers can be grown, X-ray analysis can unequivocally determine the relative stereochemistry of the substituents on the tetrahydropyran ring and the conformation of the ring in the solid state. dntb.gov.ua Since the absolute configuration of the 2-methylbutoxy group is already known to be (R), the determination of the relative stereochemistry at C2 will also establish the absolute configuration of that diastereomer as either (2R, 2'R) or (2S, 2'R).

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. nih.govnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation. nih.gov By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. documentsdelivered.com

ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light. researchgate.net ECD is particularly useful for molecules containing chromophores. While 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- lacks a strong chromophore, it may still exhibit a measurable ECD spectrum. Similar to VCD, the comparison of experimental and calculated ECD spectra can be used to assign the absolute configuration. acs.org

Both VCD and ECD are powerful tools for studying the conformational preferences of flexible molecules in solution, as the spectra are a population-weighted average of the spectra of all contributing conformers. ru.nl

Table 3: Summary of Advanced Analytical Techniques and Their Applications

TechniqueInformation ObtainedKey Advantage
Chiral Chromatography Diastereomeric/enantiomeric purityQuantitative assessment of stereoisomeric composition.
Advanced NMR Relative stereochemistry, conformation, connectivityDetailed structural information in solution.
X-ray Crystallography Absolute configuration, solid-state conformationUnambiguous determination of absolute stereochemistry. researchgate.net
VCD/ECD Absolute configuration, solution-state conformationApplicable to non-crystalline samples in solution.

Future Directions and Emerging Research Avenues in the Chemistry of 2h Pyran, Tetrahydro 2 2r 2 Methylbutoxy

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a paramount goal in modern synthetic chemistry. For a molecule like 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, future research will likely focus on developing synthetic routes that are both environmentally benign and efficient.

Current Synthetic Approaches and Their Limitations: Traditional syntheses of tetrahydropyran (B127337) (THP) ethers often involve the acid-catalyzed reaction of dihydropyran with an alcohol. While effective, these methods can have drawbacks, including the use of strong acids, purification challenges, and the generation of waste streams.

Future Sustainable Strategies: Future research is anticipated to explore several avenues to enhance the sustainability of synthesizing this and related compounds:

Biocatalysis: The use of enzymes, such as lipases or glycosyltransferases, could offer a highly selective and environmentally friendly route. Biocatalytic methods operate under mild conditions (neutral pH, room temperature) and can exhibit high enantio- and regioselectivity, reducing the need for protecting groups and minimizing waste. The integration of an intramolecular oxa-Michael addition-catalyzing cyclase with other enzymes has been shown to produce chiral saturated oxygen heterocycles, a strategy that could be adapted for THP derivatives. acs.org

Renewable Feedstocks: Investigating the synthesis from biomass-derived starting materials is a key area of sustainable chemistry. rsc.org For instance, L-arabinose, a sugar beet waste product, has been used to synthesize chiral tetrahydrofurans without the need for protecting groups, showcasing a sustainable pathway that could potentially be adapted for pyran-based structures. nih.govnih.gov

Atom-Economical Reactions: The concept of atom economy, which maximizes the incorporation of starting materials into the final product, will be central. acs.orgnih.gov Reactions such as cycloadditions and rearrangements are inherently more atom-economical than substitution or elimination reactions. nih.gov For the synthesis of the tetrahydropyran ring, Prins cyclization and other cascade reactions that form multiple bonds in a single step will be of interest. organic-chemistry.org A reagentless, 100% atom-economic method for the iodosulfenylation of alkynes has been developed, highlighting the potential for creating complex molecules with minimal waste. rsc.org

Integration into Flow Chemistry Platforms for Scalable Production

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. mdpi.comnih.gov For a commercially relevant compound, the development of a flow synthesis for 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- would be a significant advancement.

Advantages of Flow Chemistry:

Enhanced Safety: Flow reactors handle small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or hazardous reagents. nih.gov

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, often leading to shorter reaction times and higher yields. mdpi.comresearchgate.net

Scalability: Scaling up a flow process involves running the reactor for a longer duration, which is often more straightforward than increasing the size of a batch reactor. mdpi.com

Potential Flow Synthesis Design: A hypothetical flow process for 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- could involve the following stages:

Reagent Pumping: Dihydropyran and (2R)-2-methylbutanol would be pumped from separate reservoirs.

Mixing: The reagents would be combined in a T-mixer.

Catalytic Reactor: The mixture would then pass through a packed-bed reactor containing a solid-supported acid catalyst. This heterogeneous catalysis approach simplifies purification as the catalyst is easily separated from the product stream.

In-line Purification: The product stream could be directed through a purification module to remove any unreacted starting materials or byproducts.

Collection: The purified product would be collected at the end of the flow path.

This approach has been successfully applied to the synthesis of various chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.govrsc.orgresearchgate.netmdpi.com For instance, a continuous one-flow system has been used for the synthesis of Lomustine, involving two chemical steps and an in-line extraction, with a total residence time of only nine minutes. mdpi.com

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The development of novel catalysts is crucial for achieving high stereoselectivity in the synthesis of chiral molecules. frontiersin.org For 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, the chirality is derived from the (2R)-2-methylbutanol starting material. However, future research could explore the stereoselective synthesis of more complex analogs.

Key Areas of Catalysis Research:

Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, have emerged as powerful tools for asymmetric synthesis. researchgate.net They are often less sensitive to air and moisture than metal-based catalysts. Organocatalytic cascade reactions have been used to create complex pyranone rings with high stereocontrol. researchgate.net

Transition Metal Catalysis: Chiral transition metal complexes, for example, those based on iridium, rhodium, or palladium, are highly effective for a wide range of asymmetric transformations. digitellinc.com An iridium-catalyzed alkylation and dynamic kinetic resolution cascade has been used to synthesize enantiomerically enriched tetrahydronaphthalenols. digitellinc.com Similarly, zinc-catalyzed [5 + 1] annulations have been employed for the asymmetric synthesis of bicyclic pyran scaffolds. rsc.org

Dual Catalysis: Combining two different catalytic systems can enable novel transformations that are not possible with a single catalyst. For instance, a dual catalyst system composed of an achiral thiourea (B124793) and a chiral primary aminothiourea has been used for highly enantioselective intermolecular [5+2] cycloadditions of pyryliam ion intermediates. nih.gov

Design of Next-Generation Chiral Scaffolds Based on the 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- Motif

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.gov The specific stereochemistry and substitution pattern of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- could serve as a starting point for the design of novel chiral building blocks and molecular scaffolds.

Strategies for Scaffold Development:

Diversity-Oriented Synthesis (DOS): DOS aims to create a wide range of structurally diverse molecules from a common starting material. The tetrahydropyran ring of the title compound could be functionalized at various positions to generate a library of new chiral compounds for biological screening.

Chiral Auxiliaries: The chiral (2R)-2-methylbutoxy group could act as a chiral auxiliary to control the stereochemistry of reactions at other positions on the pyran ring. Pyranose-derived chiral auxiliaries have been shown to be effective in controlling the stereochemistry of the allene (B1206475) ether Nazarov cyclization. nih.govfigshare.com

Bioisosteric Replacement: The tetrahydropyran ring can be used as a bioisostere for other cyclic systems in known bioactive molecules. This strategy can lead to new compounds with improved pharmacokinetic or pharmacodynamic properties. The introduction of chiral piperidine (B6355638) scaffolds, for example, has been shown to enhance biological activities and modulate physicochemical properties in drug design. researchgate.net

By leveraging the inherent chirality and structural features of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]-, chemists can explore new regions of chemical space and develop novel molecules with potential applications in materials science, catalysis, and medicine. The development of fused polycyclic skeletons through dearomatization reactions of aromatic compounds represents a powerful strategy for constructing complex molecular architectures that could be applied to pyran-containing systems. acs.org

Q & A

Q. How is the structure of 2H-Pyran, tetrahydro-2-[(2R)-2-methylbutoxy]- characterized using spectroscopic methods?

Answer: The compound is typically characterized using a combination of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) . Key data include:

  • Mass Spectrometry : The molecular ion peak at m/z 154.2493 (C₁₀H₁₈O) confirms the molecular weight. Fragment ions at m/z 136 (loss of H₂O) and 93 (pyran ring cleavage) are diagnostic .
  • NMR : The stereochemistry at the (2R) position is resolved via ¹³C NMR, where the chiral center exhibits distinct splitting patterns. For example, the methine proton (δ 3.5–4.0 ppm) shows coupling with adjacent methyl groups .
  • Retention Indices : GC retention indices (e.g., 1145 on a DB-5 column) are cross-referenced with NIST databases to verify purity and identity .

Q. What are the common synthetic routes for this compound?

Answer: The primary method involves nucleophilic substitution of tetrahydropyran derivatives. For example:

  • Step 1 : Activation of the pyran ring using BF₃•OEt₂ as a Lewis acid to generate an oxocarbenium ion intermediate.
  • Step 2 : Reaction with (2R)-2-methylbutanol under anhydrous conditions yields the enantiomerically enriched product.
  • Step 3 : Purification via silica gel chromatography (hexane/ethyl acetate) to isolate the (2R)-configured product .

Advanced Research Questions

Q. How can enantioselective synthesis of the (2R)-enantiomer be optimized?

Answer: Enantioselectivity is achieved using chiral catalysts or auxiliaries :

  • Catalytic Asymmetric Synthesis : Chiral phosphoric acids (e.g., TRIP) induce asymmetry during nucleophilic substitution, achieving >90% enantiomeric excess (ee) .
  • Analytical Validation : Chiral GC columns (e.g., Cyclodex-B) or polarimetry are used to quantify ee. For example, the (2R)-enantiomer shows a specific rotation of [α]²⁵D = -15.6° .
  • Kinetic Resolution : Competing reaction pathways are minimized by controlling temperature (-20°C) and solvent polarity (dichloromethane) to favor the desired enantiomer .

Q. How can discrepancies in reaction yields from different catalytic systems be resolved?

Answer: Systematic analysis involves:

  • Design of Experiments (DoE) : Varying catalyst loading (5–20 mol%), solvent (THF vs. DCM), and temperature to identify optimal conditions.
  • Computational Modeling : Density Functional Theory (DFT) calculations reveal transition-state energies, explaining why BF₃•OEt₂ outperforms SnCl₄ in stabilizing the oxocarbenium ion .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O) tracks oxygen migration during ring-opening, confirming stereochemical retention .

Q. What experimental strategies assess the compound’s bioactivity in anti-inflammatory studies?

Answer:

  • In Vitro Assays :
    • COX-2 Inhibition : Measure IC₅₀ values using a fluorometric kit (e.g., Cayman Chemical) to evaluate cyclooxygenase inhibition.
    • Cytokine Profiling : ELISA quantifies TNF-α and IL-6 suppression in LPS-stimulated macrophages .
  • Structure-Activity Relationship (SAR) : Modify the 2-methylbutoxy side chain to derivatives (e.g., 2-ethylhexyl) and compare bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.